

In-Depth Technical Guide to 1,2-Epoxyoctane (CAS: 2984-50-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Epoxyoctane

Cat. No.: B1223023

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,2-Epoxyoctane**, a versatile epoxide intermediate with significant applications in organic synthesis and as a probe for enzymatic studies. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, metabolic pathways, and safety information.

Chemical and Physical Properties

1,2-Epoxyoctane, also known as 1-octene oxide or hexyloxirane, is a colorless liquid with the molecular formula C₈H₁₆O.^[1]^[2] Its structure features a strained three-membered oxirane ring, which is responsible for its high reactivity, particularly in ring-opening reactions.^[1] This reactivity makes it a valuable intermediate in the synthesis of a variety of more complex molecules.^[2]

Table 1: Physical and Chemical Properties of **1,2-Epoxyoctane**

Property	Value	Reference(s)
CAS Number	2984-50-1	[2]
Molecular Formula	C ₈ H ₁₆ O	[2]
Molecular Weight	128.21 g/mol	[3]
Appearance	Colorless liquid	
Boiling Point	167-169.5 °C (at 760 mmHg)	[3]
62-64 °C (at 17 mmHg)	[2]	
Density	0.835 - 0.839 g/mL at 20-25 °C	[2] [3]
Refractive Index (n _{20/D})	1.420	[2]
Flash Point	37 °C	[2]
Water Solubility	Slightly soluble	[2]
Storage Temperature	2-8°C	[2]

Spectroscopic Data

The structural features of **1,2-Epoxyoctane** give rise to characteristic spectroscopic signatures, which are crucial for its identification and characterization.

Table 2: Spectroscopic Data for **1,2-Epoxyoctane**

Spectroscopy Type	Key Features	Reference(s)
¹ H NMR	Signals for protons on the epoxide ring typically appear in the range of 2.5-3.5 ppm.	[4]
¹³ C NMR	Carbons of the epoxide ring resonate at approximately 47 ppm (CH_2) and 52 ppm (CH).	[5][6]
Infrared (IR)	Characteristic peaks for the epoxide ring include a C-O-C asymmetric stretch around 950-810 cm^{-1} and a symmetric stretch around 880-750 cm^{-1} . A ring breathing mode is observed around 1280-1230 cm^{-1} .	[7]
Mass Spectrometry (MS)	The molecular ion peak (M^+) is observed at m/z 128. Fragmentation patterns often involve cleavage of the C-C bond adjacent to the oxygen.	[8]

Experimental Protocols

Chemical Synthesis: Epoxidation of 1-Octene

A common method for the synthesis of **1,2-Epoxyoctane** is the epoxidation of 1-octene. One documented procedure utilizes performic acid as the oxidizing agent.

Protocol: Epoxidation of 1-Octene with Performic Acid

- Materials: 1-octene, toluene, hydrogen peroxide, formic acid, sodium bicarbonate solution, water.
- Procedure:

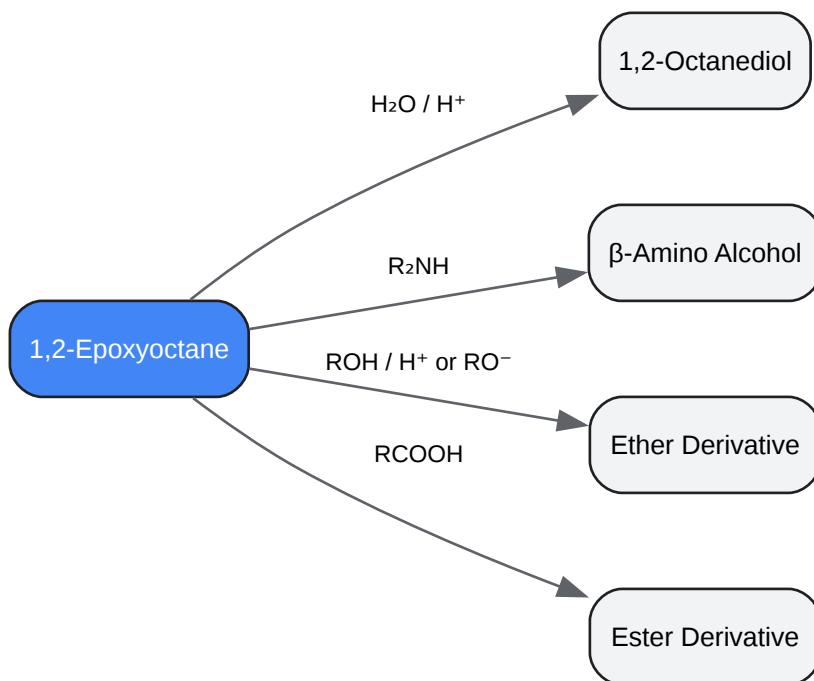
- A solution of 1-octene in toluene is prepared in a reaction vessel equipped with a stirrer, thermometer, dropping funnel, and reflux condenser. The mixture is heated to 60°C.
- A freshly prepared mixture of hydrogen peroxide and formic acid is added dropwise to the heated solution while maintaining the reaction temperature at 60°C.
- After the addition is complete, the reaction is allowed to proceed for a set time (e.g., 2 hours) at 60°C.
- The aqueous phase is then separated.
- The organic phase is washed sequentially with water and a sodium bicarbonate solution to neutralize any remaining acid.
- The final product, **1,2-Epoxyoctane**, can be purified from the organic phase, for example, by distillation.

Note: This is a generalized protocol based on a patent. Researchers should consult the original literature and perform appropriate safety assessments before conducting this experiment.

Enzymatic Synthesis: Biotransformation by *Pseudomonas oleovorans*

1,2-Epoxyoctane can also be synthesized biocatalytically using the bacterium *Pseudomonas oleovorans*, which possesses an enzyme system capable of epoxidizing alkenes.[\[9\]](#)

Protocol: Enzymatic Epoxidation of 1-Octene


- Organism: *Pseudomonas oleovorans*.
- Culture Conditions: The bacterium is typically grown in a minimal salts medium with a suitable carbon source for growth (e.g., octane). The fermentation is carried out in a shake flask or a fermentor at a controlled temperature (e.g., 30°C).
- Epoxidation Step:

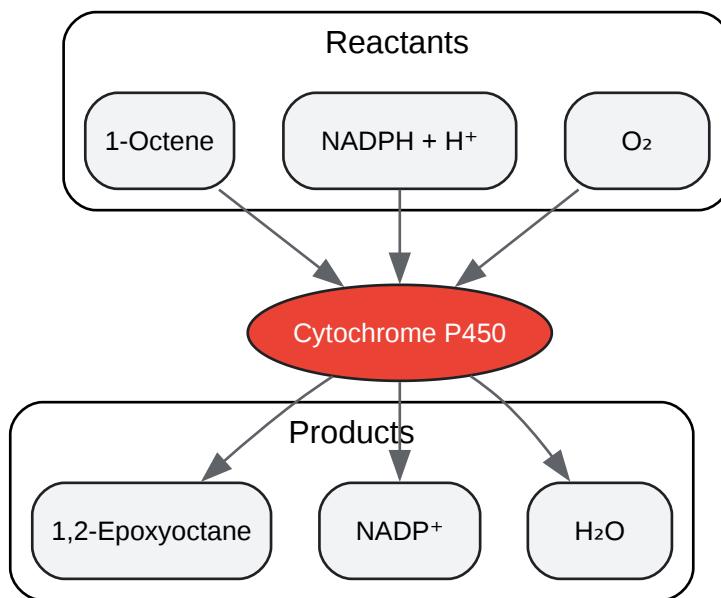
- Once a sufficient cell density is reached, 1-octene is added to the culture. *P. oleovorans* can be used as either growing cells or resting cell suspensions.
- The biotransformation is allowed to proceed. The epoxide product accumulates in the organic phase (if a two-phase system is used) or in the culture medium.
- The product, **1,2-Epoxyoctane**, can be recovered by solvent extraction.

Note: Optimization of substrate concentration, cell density, and reaction time is crucial for maximizing the yield of the epoxide.[\[9\]](#)

Role in Drug Development and Organic Synthesis

While a specific marketed drug that directly uses **1,2-Epoxyoctane** as a starting material is not readily found in public literature, its importance lies in its role as a versatile synthetic intermediate.[\[2\]](#) The strained epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various functional groups, which is a cornerstone of medicinal chemistry and drug development. For instance, the ring-opening of **1,2-Epoxyoctane** can lead to the formation of chiral 1,2-diols and β -amino alcohols, which are common structural motifs in bioactive molecules.[\[1\]](#)[\[10\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

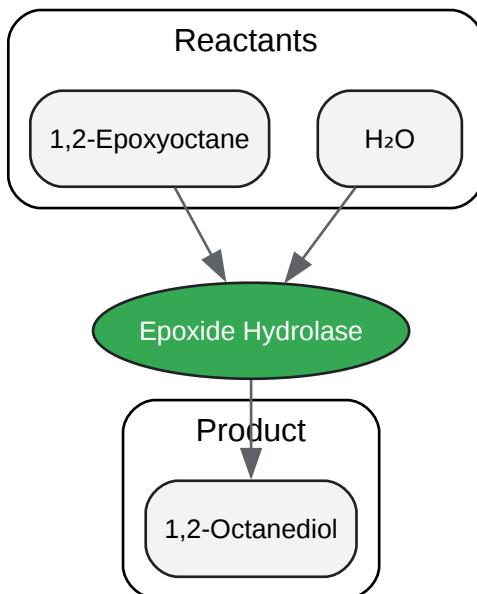

Synthetic utility of **1,2-Epoxyoctane**.

Metabolic Pathways

1,2-Epoxyoctane serves as a substrate for key enzyme systems involved in the metabolism of xenobiotics, namely cytochrome P450 monooxygenases and epoxide hydrolases.

Cytochrome P450 Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the oxidative metabolism of a wide range of compounds, including alkanes and alkenes.[12] In the case of 1-octene, a CYP enzyme can catalyze its epoxidation to form **1,2-Epoxyoctane**. The regioselectivity of this reaction is influenced by the specific CYP isoform and the electronic properties of the alkene.[13][14]


[Click to download full resolution via product page](#)

Epoxidation of 1-octene by Cytochrome P450.

Epoxide Hydrolase Metabolism

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols.[15] This is generally considered a detoxification pathway, as epoxides can be reactive and potentially toxic.[16] **1,2-Epoxyoctane** is a substrate for epoxide

hydrolases, which convert it to 1,2-octanediol. The substrate specificity of EHs can vary, with some showing a preference for epoxides with long alkyl chains.[16][17]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1,2-Epoxyoctane | 2984-50-1 [smolecule.com]
- 2. Cas 2984-50-1,1,2-Epoxyoctane | lookchem [lookchem.com]
- 3. 1,2-Epoxyoctane | 2984-50-1 | J-640005 | Biosynth [biosynth.com]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. 1,2-Epoxyoctane(2984-50-1) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 1,2-Epoxyoctane | CAS#:2984-50-1 | ChemsrC [chemsrc.com]
- 9. Synthesis of 1,2-Epoxyoctane by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,2-Diol synthesis by C-C coupling [organic-chemistry.org]
- 12. Assessing Alkene Reactivity toward Cytochrome P450-Mediated Epoxidation through Localized Descriptors and Regression Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. How do aldehyde side products occur during alkene epoxidation by cytochrome P450? Theory reveals a state-specific multi-state scenario where the high-spin component leads to all side products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Substrate and Inhibitor selectivity, and biological activity of an epoxide hydrolase from *Trichoderma reesei* - PMC [pmc.ncbi.nlm.nih.gov]
- 17. X-ray structure of potato epoxide hydrolase sheds light on substrate specificity in plant enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to 1,2-Epoxyoctane (CAS: 2984-50-1)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1223023#1-2-epoxyoctane-cas-number-2984-50-1\]](https://www.benchchem.com/product/b1223023#1-2-epoxyoctane-cas-number-2984-50-1)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com